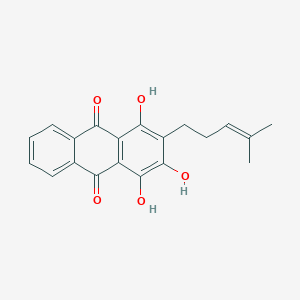
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methylpent-enyl side chain
Méthodes De Préparation
The synthesis of 1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the anthracene-9,10-dione core, followed by the introduction of hydroxyl groups and the methylpent-enyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale synthesis techniques to produce the compound efficiently.
Analyse Des Réactions Chimiques
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as an antioxidant, anti-inflammatory, or anticancer agent.
Industry: The compound may be used in the development of new materials, dyes, or other industrial products.
Mécanisme D'action
The mechanism of action of 1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. The methylpent-enyl side chain may also play a role in the compound’s activity by affecting its solubility and interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione can be compared with other similar compounds, such as:
Anthraquinones: These compounds share the anthracene-9,10-dione core but differ in the number and position of hydroxyl groups and side chains.
Hydroxyanthracenes: These compounds have hydroxyl groups on the anthracene core but may lack the methylpent-enyl side chain.
Methylpent-enyl derivatives: These compounds have the methylpent-enyl side chain but differ in the core structure or other functional groups. The uniqueness of this compound lies in its specific combination of hydroxyl groups and the methylpent-enyl side chain, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
923013-90-5 |
|---|---|
Formule moléculaire |
C20H18O5 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1,2,4-trihydroxy-3-(4-methylpent-3-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O5/c1-10(2)6-5-9-13-18(23)14-15(20(25)19(13)24)17(22)12-8-4-3-7-11(12)16(14)21/h3-4,6-8,23-25H,5,9H2,1-2H3 |
Clé InChI |
RPCORGWURISLFX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=C(C2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


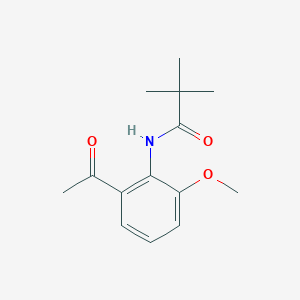
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
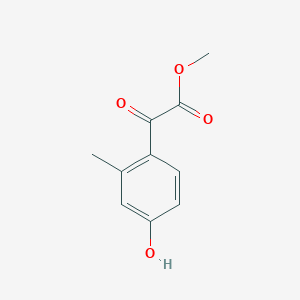

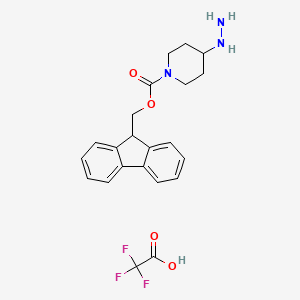



![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)

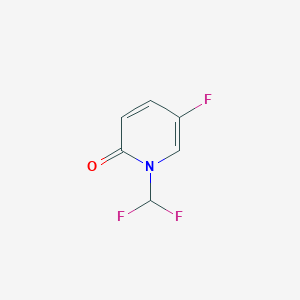

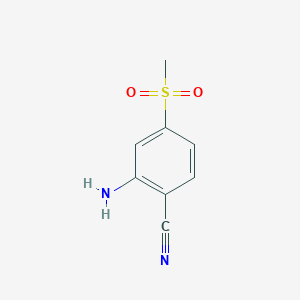
![Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)
